N-(3-hydroxypropyl)acetamide
Overview
Description
N-(3-Hydroxypropyl)acetamide is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a white solid that is soluble in water and alcohols but insoluble in hydrocarbons . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Hydroxypropyl)acetamide can be synthesized through the reaction of acetic acid with 3-chloro-2-oxopropylamine . The reaction typically involves the following steps:
Reaction Setup: Acetic acid and 3-chloro-2-oxopropylamine are mixed in a suitable solvent, such as ethanol.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Product Isolation: After the reaction is complete, the product is isolated by crystallization, followed by filtration and drying to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-(3-Hydroxypropyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, flame retardants, plasticizers, and adhesives.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticonvulsant properties are believed to result from its modulation of neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
N-(3-Hydroxypropyl)acetamide can be compared with other similar compounds, such as:
- N-(2-Hydroxypropyl)acetamide
- N-(3-Hydroxypropyl)pyridin-2-ylacetamide
- N-(3-Hydroxypropyl)-1H-indole
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the third carbon position allows for unique interactions and reactions compared to its analogs .
Properties
IUPAC Name |
N-(3-hydroxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICDYOVJNQLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381752 | |
Record name | N-(3-hydroxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-73-7 | |
Record name | N-(3-hydroxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-hydroxypropyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(3-hydroxypropyl)acetamide derivatives discussed in the research?
A1: The research primarily explores the potential of this compound derivatives as pesticides [, ]. Specifically, the studies focus on characterizing new derivatives and investigating their effectiveness in controlling microorganisms in various aqueous systems.
Q2: How is the structure of this compound derivatives characterized in the research?
A2: The research utilizes X-ray powder diffraction to characterize the structure of five new this compound derivatives []. This technique provides valuable information about the compound's crystal structure, including Miller indices, unit cell parameters, and peak positions, which are essential for understanding its physical and chemical properties.
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